molecular formula C9H4Cl2FN B1380694 2,4-Dichloro-8-fluoroquinoline CAS No. 1422498-86-9

2,4-Dichloro-8-fluoroquinoline

Cat. No.: B1380694
CAS No.: 1422498-86-9
M. Wt: 216.04 g/mol
InChI Key: BHWIUBLBLKBKHL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,4-Dichloro-8-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, this compound disrupts the supercoiling of DNA, leading to the inhibition of bacterial growth and replication . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In bacterial cells, it inhibits DNA replication, leading to cell death. In mammalian cells, it has been observed to induce apoptosis, a programmed cell death mechanism, through the activation of caspases and the release of cytochrome c from mitochondria . Furthermore, this compound affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active sites of DNA gyrase and topoisomerase IV. This binding inhibits the catalytic activity of these enzymes, preventing the relaxation of supercoiled DNA and thereby blocking DNA replication and transcription . Additionally, this compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis . The compound also modulates gene expression by affecting transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH and temperature conditions . Long-term exposure to this compound has been shown to cause cumulative cellular damage, leading to altered cellular functions and increased susceptibility to oxidative stress . In in vitro studies, the compound’s effects on cell viability and proliferation have been found to be dose-dependent and time-dependent .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity . The compound’s pharmacokinetics and pharmacodynamics in animal models provide valuable insights into its potential therapeutic applications and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and conjugated metabolites . These metabolites are then excreted through the urine and bile . The compound’s metabolism can affect the levels of other endogenous metabolites and influence metabolic fluxes in different tissues . Additionally, this compound can modulate the activity of metabolic enzymes, leading to altered metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . It can also accumulate in mitochondria, leading to mitochondrial dysfunction and the release of pro-apoptotic factors . The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-8-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dichloroaniline with fluorinated reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-8-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, which are valuable in medicinal chemistry .

Scientific Research Applications

2,4-Dichloro-8-fluoroquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dichloroquinoline
  • 8-Fluoroquinoline
  • 2,4-Dichloro-6-fluoroquinoline

Comparison: 2,4-Dichloro-8-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the presence of fluorine can enhance the compound’s biological activity and stability, making it more effective in certain applications .

Properties

IUPAC Name

2,4-dichloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-6-4-8(11)13-9-5(6)2-1-3-7(9)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWIUBLBLKBKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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